
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanenitrile derivatives with different substituents.
- Compounds with similar functional groups such as hydroxyl, methoxy, and phenylthio groups.
Uniqueness
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
906563-38-0 |
|---|---|
Molecular Formula |
C24H19NO5S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H19NO5S/c1-30-22-11-15(10-18(24(22)29)14-31-19-5-3-2-4-6-19)9-17(13-25)23(28)16-7-8-20(26)21(27)12-16/h2-12,26-27,29H,14H2,1H3/b17-9+ |
InChI Key |
SUKRWMBULOFGIW-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)

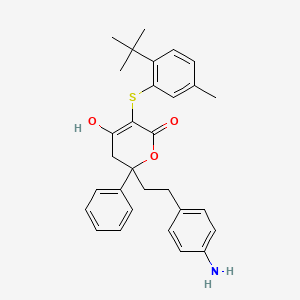
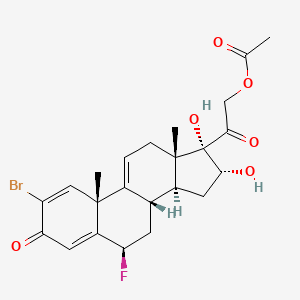

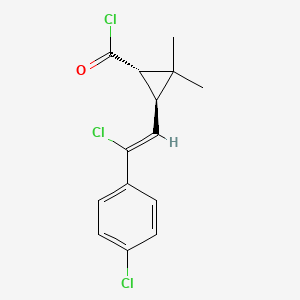
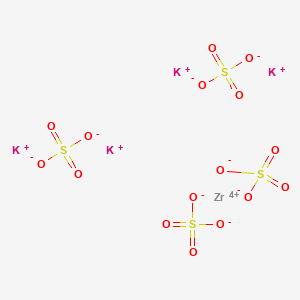
![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
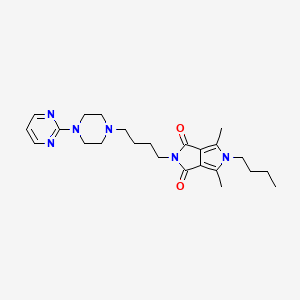
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
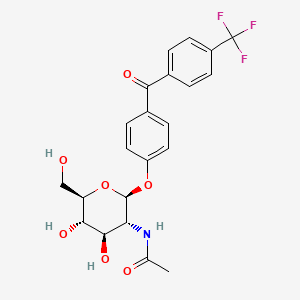
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
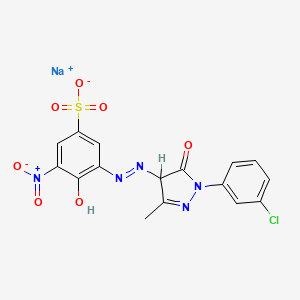
![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
